GPR35 Antagonism Selectivity: Inactive in Primary Screening Assay vs. Structurally Related Active Chemotypes
In a primary cell-based screening assay for GPR35 (G-protein coupled receptor 35) antagonism, 1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole was classified as inactive [1]. This negative result is informative for procurement decisions: it demonstrates that this specific compound, despite belonging to the 2-thio-substituted imidazole class with known immunomodulatory potential [2], does not promiscuously engage this particular GPCR target implicated in inflammatory bowel disease and oncogenic signaling. For researchers seeking GPR35-active chemotypes, this result may deprioritize this compound; conversely, for programs screening against other targets where GPR35 activity constitutes an undesirable off-target liability, this selectivity profile may represent a procurement advantage over analogs that show polypharmacology.
| Evidence Dimension | GPR35 antagonism activity in primary cell-based assay |
|---|---|
| Target Compound Data | Inactive (no quantitative IC₅₀ reported) |
| Comparator Or Baseline | Not applicable; single-compound screening result without direct comparator data in the same assay |
| Quantified Difference | Not calculable (binary inactive classification) |
| Conditions | Primary assay; ECBD EOS61311 screening plate; GPR35 antagonism endpoint; assay source: ECBD database |
Why This Matters
This negative screening result provides a selectivity anchor: the compound can be excluded from GPR35-mediated pathways, enabling more confident attribution of any observed biological effects in phenotypic screens to alternative molecular targets.
- [1] ECBD Database, EOS61311 Assays: GPR35 antagonism primary assay – inactive. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS61311/ View Source
- [2] Indian Patent 209669: 2-Thio-substituted imidazole derivatives with immunomodulating and cytokine-release-inhibiting action. C-a-i-r biosciences GmbH, 2002. View Source
